molecular formula C6H16N2O B11996049 2-(2-Amino-1,1-dimethyl-ethylamino)-ethanol CAS No. 68750-17-4

2-(2-Amino-1,1-dimethyl-ethylamino)-ethanol

Cat. No.: B11996049
CAS No.: 68750-17-4
M. Wt: 132.20 g/mol
InChI Key: KMHJOYUPTXROKZ-UHFFFAOYSA-N
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Description

2-(2-Amino-1,1-dimethyl-ethylamino)-ethanol is an organic compound with a molecular formula of C6H15NO. It is a versatile chemical used in various fields, including pharmaceuticals, agrochemicals, and industrial applications. This compound is characterized by the presence of an amino group and a hydroxyl group, making it a valuable intermediate in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-1,1-dimethyl-ethylamino)-ethanol typically involves the reaction of 2-dimethylamino-2-methylpropionitrile with lithium aluminium tetrahydride in diethyl ether at temperatures ranging from -5°C to 20°C. The reaction mixture is then treated with water and sodium hydroxide to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-1,1-dimethyl-ethylamino)-ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of substituted amines and alcohols.

Scientific Research Applications

2-(2-Amino-1,1-dimethyl-ethylamino)-ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Amino-1,1-dimethyl-ethylamino)-ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including enzyme inhibition or activation.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Diamino-2-methylpropane
  • 2-Methylpropane-1,2-diamine
  • 1,1-Dimethylethylenediamine

Comparison

Compared to similar compounds, 2-(2-Amino-1,1-dimethyl-ethylamino)-ethanol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of an amino and hydroxyl group makes it a versatile intermediate in various synthetic pathways, setting it apart from other related compounds .

Properties

IUPAC Name

2-[(1-amino-2-methylpropan-2-yl)amino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2O/c1-6(2,5-7)8-3-4-9/h8-9H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHJOYUPTXROKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301260993
Record name 2-[(2-Amino-1,1-dimethylethyl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301260993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68750-17-4
Record name 2-[(2-Amino-1,1-dimethylethyl)amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68750-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Amino-1,1-dimethylethyl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301260993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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